1-(2,5-dimethylbenzyl)-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of dihydropyridine derivatives generally involves multistep reaction sequences, often starting from basic building blocks like ethyl acetoacetate, aldehydes, and ammonia. A notable example is the synthesis of optically active dihydropyridine compounds through resolution processes using chiral agents or through asymmetric synthesis methods (Shibanuma et al., 1980). These methods highlight the complexity and versatility in synthesizing dihydropyridine frameworks.
Molecular Structure Analysis
Dihydropyridine compounds exhibit a rich diversity in their molecular structures, often influenced by substituents on the dihydropyridine ring. X-ray diffraction studies provide detailed insights into their conformation, such as the flat boat conformation of the dihydropyridine ring, and the orientation of substituents, which play a crucial role in their chemical behavior and potential biological activities (Sambyal et al., 2011).
Chemical Reactions and Properties
Dihydropyridines are known for their reactivity towards various chemical agents, serving as key intermediates in the synthesis of more complex molecules. Their reactions can lead to a wide range of products, including pyrimidine and pyridine derivatives, showcasing the dihydropyridine ring's role as a versatile scaffold in organic synthesis (Baškovč et al., 2012).
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. Structural analyses reveal how modifications in the dihydropyridine core and its substituents affect these properties, providing valuable information for designing compounds with desired physical characteristics (Cossar et al., 2018).
Chemical Properties Analysis
The chemical properties of dihydropyridines, including their reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry. Studies on substituted dihydropyridines reveal how variations in the substitution pattern affect their biological activities and interaction with metal ions, highlighting the importance of chemical structure in determining the compound's function and application potential (Fossheim et al., 1982).
Scientific Research Applications
Compound Synthesis and Structural Analysis
- Various derivatives of dihydropyridine-3-carboxamides, including structures similar to the queried compound, have been synthesized for different scientific applications. These compounds are often used in the study of their biological activity and chemical properties. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, with one analogue demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, eventually leading to phase I clinical trials (Schroeder et al., 2009).
- Similarly, a series of compounds involving the dihydropyridine-3-carboxamide core structure were synthesized via a multi-step reaction sequence, indicating the versatility and adaptability of this chemical structure in synthesizing complex molecular entities (Dangi et al., 2010).
Role in Heterocyclic Synthesis
- The dihydropyridine-3-carboxamide structure plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and biologically active molecules. For instance, 1-aryl-1,6-naphthyridinone derivatives were synthesized using substituted 3-and 5-formylpyridin-2-ones, showing the compound's utility in generating complex molecular structures that may have pharmaceutical applications (Medvedeva et al., 2009).
Chemical Recyclization and Molecular Transformation
- Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates were involved in reactions with nitrogen-containing 1,4- and 1,5-binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides and other compounds, showcasing the potential of dihydropyridine-3-carboxamide structures in chemical recyclization processes (Britsun et al., 2009).
Utility in Synthesizing Anticancer Agents
- The structure of dihydropyridine-3-carboxamides has been utilized in synthesizing coumarin and quinolinone-3-aminoamide derivatives, which were then evaluated for their potency in inhibiting cancer cell growth, demonstrating the significance of this compound in cancer research (Matiadis et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-4-25(20-9-6-5-7-10-20)23(27)21-11-8-14-24(22(21)26)16-19-15-17(2)12-13-18(19)3/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVJLVQVASPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.